PK150: A Sorafenib Analogue Repurposed as a Potent Antibiotic
PK150: A Sorafenib Analogue Repurposed as a Potent Antibiotic
An In-Depth Technical Guide on the Transformation of an Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores PK150, a structural analogue of the multi-kinase inhibitor sorafenib. Initially developed from a scaffold known for its anticancer properties, PK150 has been repurposed into a potent antibiotic with significant activity against multidrug-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). This document provides a comprehensive overview of the scientific journey of PK150, from its origins as a sorafenib analogue to its establishment as a promising anti-infective agent. We will delve into the mechanism of action of both sorafenib and PK150, present available quantitative data, and detail the experimental protocols that have been pivotal in its development.
Introduction: From Cancer to Bacteria
Sorafenib is a well-established oral multi-kinase inhibitor used in the treatment of various cancers, including advanced renal cell carcinoma and hepatocellular carcinoma. It functions by targeting several kinases involved in tumor cell proliferation and angiogenesis, such as Raf-1, B-Raf, VEGFR-2, and PDGFR-beta. The diarylurea scaffold of sorafenib has been a fertile ground for the development of new therapeutic agents.
In the quest for new antibiotics to combat the growing threat of antimicrobial resistance, researchers have turned to repurposing existing drugs. This strategy can accelerate the drug development process by starting with compounds that have known safety profiles. A screening of commercial kinase inhibitors for antibacterial activity identified sorafenib as a promising, albeit moderately potent, hit against MRSA. This led to a systematic chemical modification of the sorafenib scaffold to enhance its antibacterial efficacy, resulting in the creation of PK150. This analogue demonstrates a remarkable increase in potency against MRSA and other Gram-positive pathogens, while its activity against human kinases has been significantly diminished.
Quantitative Data: Sorafenib vs. PK150
The following tables summarize the available quantitative data for sorafenib and PK150, highlighting their distinct biological activities.
Table 1: Anticancer Activity of Sorafenib
| Cancer Cell Line | IC50 (µM) | Reference |
| HCT 116 (Colon Carcinoma) | 18.6 | [1] |
| MCF7 (Breast Carcinoma) | 16.0 | [1] |
| H460 (Non-small cell lung carcinoma) | 18.0 | [1] |
| HepG2 (Hepatocellular Carcinoma) | 2.3 - 2.97 | [2][3] |
Table 2: Antibacterial Activity of PK150 and Sorafenib
| Bacterial Strain | Compound | MIC (µM) | Reference |
| S. aureus (MSSA) | PK150 | 0.3 | [4] |
| S. aureus (MSSA) | Sorafenib | 3 | [4] |
| S. aureus (MRSA) | PK150 | 0.3 - 1 | [4] |
| S. aureus (MRSA) | Sorafenib | 3 | [4] |
| S. aureus (VISA) | PK150 | 0.3 | [4] |
MIC: Minimum Inhibitory Concentration; MSSA: Methicillin-sensitive Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus; VISA: Vancomycin-intermediate Staphylococcus aureus.
Signaling Pathways and Mechanisms of Action
The divergent therapeutic applications of sorafenib and PK150 are a direct result of their distinct molecular targets and mechanisms of action.
Sorafenib: A Multi-Kinase Inhibitor in Cancer
Sorafenib exerts its anticancer effects by inhibiting key signaling pathways involved in cell proliferation and angiogenesis. The primary pathway targeted by sorafenib is the Raf/MEK/ERK pathway, which is often dysregulated in cancer. Additionally, it inhibits receptor tyrosine kinases such as VEGFR and PDGFR, which are crucial for the formation of new blood vessels that supply tumors with nutrients and oxygen.
Figure 1: Sorafenib's mechanism of action in cancer cells.
PK150: A Multi-Targeting Antibiotic
In contrast to its parent compound, PK150's antibacterial activity stems from its ability to interact with bacterial-specific targets. Chemical proteomic studies have revealed that PK150 does not target a known kinase in bacteria. Instead, its mechanism of action is believed to be polypharmacological, involving at least two key processes:
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Interference with Menaquinone Biosynthesis: PK150 inhibits demethylmenaquinone methyltransferase (MenG), an essential enzyme in the bacterial menaquinone biosynthesis pathway. Menaquinones are vital for the bacterial electron transport chain, and their inhibition disrupts cellular respiration.
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Dysregulation of Protein Secretion: PK150 is thought to alter the activity of signal peptidase IB (SpsB), leading to a dysregulation of protein secretion. This can cause cellular stress and contribute to bacterial cell death.
